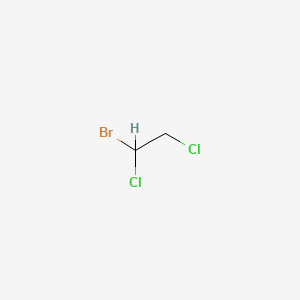![molecular formula C30H26O5 B14446503 10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one CAS No. 76438-44-3](/img/structure/B14446503.png)
10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one is a chemical compound known for its unique structure and properties It is an anthracene derivative with two hydroxy-methoxyphenyl groups attached to the 10th position of the anthracene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one typically involves the reaction of anthracene-9(10H)-one with 4-hydroxy-3-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Analyse Chemischer Reaktionen
Types of Reactions
10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The carbonyl group in the anthracene ring can be reduced to form alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced anthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer research due to its structural similarity to other bioactive anthracene derivatives.
Industry: Utilized in the development of organic electronic materials and dyes.
Wirkmechanismus
The mechanism of action of 10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one involves its interaction with various molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 10,10-Bis(4-methoxyphenyl)anthracen-9-one
- 9,10-Bis(phenylethynyl)anthracene
- 9-(4-phenyl)anthracene
Uniqueness
10,10-Bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9(10H)-one is unique due to the presence of both hydroxy and methoxy groups, which confer distinct chemical reactivity and biological activity compared to other anthracene derivatives.
Eigenschaften
CAS-Nummer |
76438-44-3 |
|---|---|
Molekularformel |
C30H26O5 |
Molekulargewicht |
466.5 g/mol |
IUPAC-Name |
10,10-bis[(4-hydroxy-3-methoxyphenyl)methyl]anthracen-9-one |
InChI |
InChI=1S/C30H26O5/c1-34-27-15-19(11-13-25(27)31)17-30(18-20-12-14-26(32)28(16-20)35-2)23-9-5-3-7-21(23)29(33)22-8-4-6-10-24(22)30/h3-16,31-32H,17-18H2,1-2H3 |
InChI-Schlüssel |
FRSKFEQWPVNNEM-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC2(C3=CC=CC=C3C(=O)C4=CC=CC=C42)CC5=CC(=C(C=C5)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


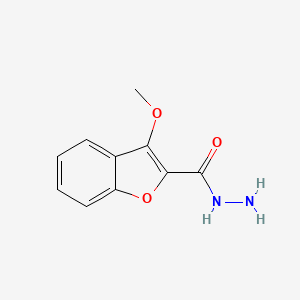
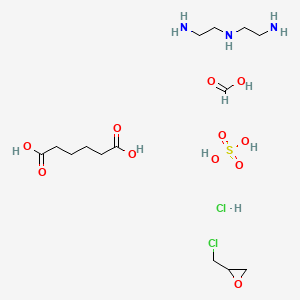

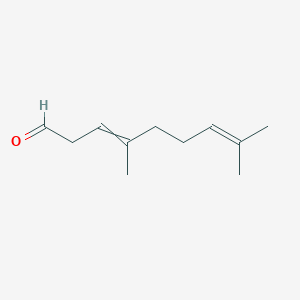
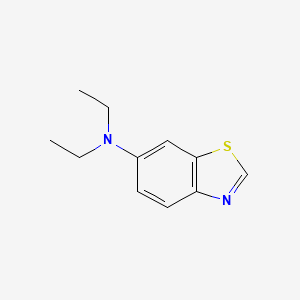
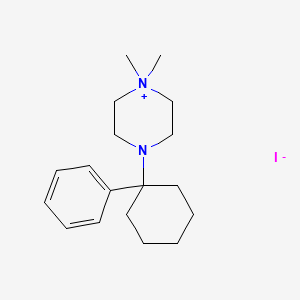

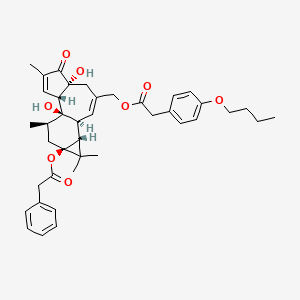
![6-(Propylsulfanyl)-5H-benzo[a]phenoxazin-5-one](/img/structure/B14446473.png)
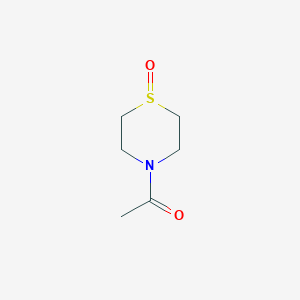
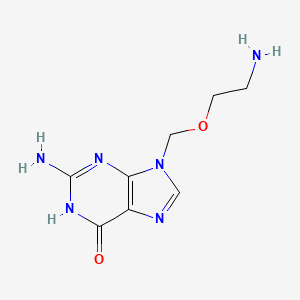
![7-Methyl-2H,5H-[1,3]dioxolo[4,5-g][2]benzopyran-5-one](/img/structure/B14446482.png)
![Bis[(4-methoxyphenyl)methyl]ditellane](/img/structure/B14446487.png)
